molecular formula C19H19F2N7O B10900478 [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10900478
M. Wt: 399.4 g/mol
InChI Key: RYMADQPBXLJVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. For instance, the reaction between 5-amino-1H-pyrazole and 2-chloropyrimidine in the presence of a base like potassium carbonate can yield the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes, such as crystallization and chromatography, are also scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield a carboxylic acid derivative, while nucleophilic substitution on the pyrimidine ring can produce various substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for drug discovery and development.

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone stands out due to its specific substitution pattern and the presence of both cyclopropyl and difluoromethyl groups. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19F2N7O

Molecular Weight

399.4 g/mol

IUPAC Name

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19F2N7O/c20-17(21)15-10-13(12-2-3-12)24-16-11-14(25-28(15)16)18(29)26-6-8-27(9-7-26)19-22-4-1-5-23-19/h1,4-5,10-12,17H,2-3,6-9H2

InChI Key

RYMADQPBXLJVBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.